1-(2-chloro-6-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, methoxy, and methyl groups
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 2-chloro-6-fluoroanisole with appropriate reagents to form the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The chloro and fluoro groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-Chloro-6-fluoroanisole
- Other pyrimidoindole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C26H21ClFN3O4 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H21ClFN3O4/c1-29-22-12-11-17(35-3)13-18(22)23-24(29)25(32)31(15-7-9-16(34-2)10-8-15)26(33)30(23)14-19-20(27)5-4-6-21(19)28/h4-13H,14H2,1-3H3 |
InChI Key |
MTCANMCGHIQZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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